molecular formula C34H50N5NaO7 B1667495 BQ-788 CAS No. 156161-89-6

BQ-788

Cat. No. B1667495
M. Wt: 663.8 g/mol
InChI Key: QCVIFBRTTLMEOV-FUKQNADPSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BQ-788 is a potent and selective antagonist of the endothelin (ET) B-receptor . It has an IC50 value of 1.2nM for inhibition of ET-1 binding to human Girardi heart cells . It poorly inhibits the binding to ETA receptors in human neuroblastoma cell line SK-N-MC cells with an IC50 of 1300 nM .


Molecular Structure Analysis

The molecular formula of BQ-788 is C34H50N5NaO7 . It has an average mass of 663.780 Da and a monoisotopic mass of 663.360779 Da .


Physical And Chemical Properties Analysis

BQ-788 is a solid substance . It is soluble in acetonitrile (0.3 mg/mL), DMSO (1.2 mg/mL), and ethanol (1.2 mg/mL). It is slightly soluble in water .

Scientific Research Applications

Selectivity and Biochemical Profile

BQ-788 is a potent and selective endothelin (ET) B-receptor antagonist. Its selectivity is evident from its ability to inhibit 125I-labeled endothelin 1 (ET-1) binding to ETB receptors on human Girardi heart cells significantly more effectively than to ETA receptors on human neuroblastoma cell lines. This compound demonstrates competitive antagonism, with no agonist activity, in isolated rabbit pulmonary arteries, and can be used to investigate the role of ET in physiological and pathological processes (Ishikawa et al., 1994).

Synthesis and Analogues

Efforts to improve the synthesis of BQ-788 have been made to reduce costs and improve yields. An efficient strategy involving a novel one-pot procedure for the synthesis of a highly hindered trisubstituted urea has been developed, enabling the synthesis of BQ-788 with an overall yield of 53%. Additionally, this methodology has been used to create new structural analogues of BQ-788 (Brosseau et al., 2005).

Effects on Blood Vessels and Small Intestine

BQ-788 has been found to antagonize ETB1 receptor-mediated relaxation due to ET-3 in the rat aorta and to inhibit the contractile effects of ET-3 more strongly than desensitization of ETB1 and ETB2 receptors in the rabbit saphenous vein. These findings suggest that BQ-788 is a novel antagonist of ETB1 and ETB2 receptors, with a weak antagonistic effect on the ETA1 receptor (Karaki et al., 1994).

Gender Differences in Endothelin-B Receptor Contribution

A study on the contribution of ET-B receptors to resting vascular tone found gender differences. In males, ET-B receptors mediate tonic vasoconstriction, while in females, they mediate tonic vasodilation. This was determined by administering BQ-788 into the forearm skin of subjects and measuring skin blood flow (Kellogg et al., 2001).

Pulmonary Hypertension in the Ovine Fetus

Research in a lamb model of chronic intrauterine pulmonary hypertension showed that prolonged ET(B) receptor blockade with BQ-788 increases pulmonary arterial pressure and vascular resistance, indicating that ET(B) receptor activity is crucial in the regulation of pulmonary vascular tone and structure in the ovine fetus (Ivy et al., 1999).

In Vitro and In Vivo Characteristics

BQ-788 is widely used to demonstrate the role of endogenous or exogenous ETs in vitro and in vivo. In vitro studies have shown that BQ-788 potently inhibits 125I-labeled ET-1 binding to ET(B) receptors in human Girrardi heart cells, with no agonistic activity in isolated rabbit pulmonary arteries. BQ-788 has also been shown to inhibit several bioactivities of ET-1, such as bronchoconstriction, cell proliferation, and clearance of perfused ET-1. In vivo, it inhibits ET(B) receptor-mediated depressor responses in rats and increases plasma concentration of ET-1, suggesting its role in potential ET(B) receptor blockade in vivo (Okada & Nishikibe, 2006).

Safety And Hazards

In case of skin contact with BQ-788, it is recommended to wash off with soap and plenty of water . If inhaled or swallowed, it is advised to move the person into fresh air and give artificial respiration or rinse the mouth with water, respectively . It is also recommended to avoid dust formation and breathing vapors, mist, or gas .

Future Directions

BQ-788 has been shown to inhibit ET-1 induced vasoconstriction, bronchoconstriction, and cell proliferation . It also has antitumor effects . These findings suggest potential future directions for the use of BQ-788 in medical research and treatment.

properties

IUPAC Name

sodium;(2R)-2-[[(2R)-2-[[(2S)-2-[[(2R,6S)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoyl]amino]-3-(1-methoxycarbonylindol-3-yl)propanoyl]amino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H51N5O7.Na/c1-8-9-16-25(31(42)43)35-29(40)26(18-23-20-38(33(45)46-7)28-17-11-10-15-24(23)28)36-30(41)27(19-34(4,5)6)37-32(44)39-21(2)13-12-14-22(39)3;/h10-11,15,17,20-22,25-27H,8-9,12-14,16,18-19H2,1-7H3,(H,35,40)(H,36,41)(H,37,44)(H,42,43);/q;+1/p-1/t21-,22+,25-,26-,27+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVIFBRTTLMEOV-FUKQNADPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)[O-])NC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)C(CC(C)(C)C)NC(=O)N3C(CCCC3C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C(=O)[O-])NC(=O)[C@@H](CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)[C@H](CC(C)(C)C)NC(=O)N3[C@@H](CCC[C@@H]3C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H50N5NaO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

663.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BQ-788

CAS RN

156161-89-6
Record name BQ 788
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156161896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BQ-788
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44OLL8XEJ4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BQ-788
Reactant of Route 2
Reactant of Route 2
BQ-788
Reactant of Route 3
Reactant of Route 3
BQ-788
Reactant of Route 4
Reactant of Route 4
BQ-788
Reactant of Route 5
BQ-788
Reactant of Route 6
BQ-788

Citations

For This Compound
3,240
Citations
K Ishikawa, M Ihara, K Noguchi… - Proceedings of the …, 1994 - National Acad Sciences
… potent and selective ETB antagonist,BQ-788 [N-cis-2,6dimethylpiperidinocarbonyl-L- -… 5 (BQ-788) using conventional liquid-phase peptide synthesis in our chemistry laboratory. BQ-788 …
Number of citations: 696 www.pnas.org
T Fukuroda, S Ozaki, M Ihara… - British journal of …, 1994 - Wiley Online Library
… BQ-788 … BQ-788 (I giM) completely inhibited the BQ-123-resistant component of ['25I]-ET1 specific binding. The present study demonstrates synergistic inhibition byBQ-123 and BQ-788 …
Number of citations: 118 bpspubs.onlinelibrary.wiley.com
M Okada, M Nishikibe - Cardiovascular drug reviews, 2002 - Wiley Online Library
… To confirm the in vivo potency of BQ-788, we further examined the effect of BQ-788 on S6c (0.5 nmol/kg, iv)-induced pressor and depressor responses in conscious rats. BQ-788, 3 mg/…
Number of citations: 61 onlinelibrary.wiley.com
H Karaki, SA Sudjarwo, M Hori - Biochemical and biophysical research …, 1994 - Elsevier
… , BQ-788 did not antagonize the effect of ET-1 (agonist of all four receptors). In the guinea pig ileum, 10 M BQ-788 … These results suggest that BQ-788 is a novel antagonist of ETp and …
Number of citations: 68 www.sciencedirect.com
SR O'Donnell, CS Kay - Pulmonary pharmacology, 1995 - Elsevier
… , BQ-788 (3 μM), but not by the selective ET A antagonist, BQ-123 (3 μM). ET-1 concentration-response curves were shifted only in the presence of both BQ-123 and BQ-788 … by …
Number of citations: 15 www.sciencedirect.com
ÉR Fontaine, S Viau, G Jasmin… - Journal of cardiovascular …, 1998 - journals.lww.com
… vascular effects in the presence of BQ 788 alone argues against this possibility. Finally, the residual coronary vasoconstrictive response sensitive to BQ 788 may be related to increased …
Number of citations: 12 journals.lww.com
MAA Arıcı, M Buyukdeligoz… - Human & …, 2013 - journals.sagepub.com
… BQ-788 administration improved MAP (5, 10 and 15 min), shortened … BQ-788 group, all the amitriptyline-infused rats died within 20 min in dextrose group. In the second protocol, BQ-788 …
Number of citations: 6 journals.sagepub.com
P D'Orléans‐Juste, A Claing… - British journal of …, 1994 - Wiley Online Library
… Therefore, in order to validate pharmacologically the selectivity of the ETB antagonist, BQ-788, … The availability of BQ-788 provided us with theopportunity to explore the vasomodulatory …
Number of citations: 76 bpspubs.onlinelibrary.wiley.com
JX He, WL Cody, AM Doherty - The Journal of Organic Chemistry, 1995 - ACS Publications
… BQ-788 is a modified tripeptidethat is the only known highly … Previous preparations of BQ-788 UV-(cis-2,6-… In order to prepare sufficient quantities of BQ-788 for in vitro and in vivo …
Number of citations: 17 pubs.acs.org
F Brunner, AM Doherty - FEBS letters, 1996 - Elsevier
… 2 or 200 nM BQ-788 was unexpected; because it was abolished by indomethacin, it is likely due to increased release of prostacyclin [23,24] stimulated by ET-1. At 200 nM BQ-788, the …
Number of citations: 66 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.